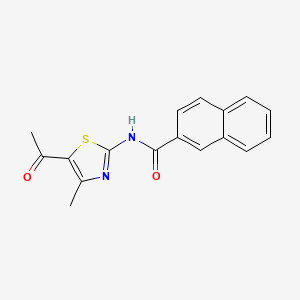

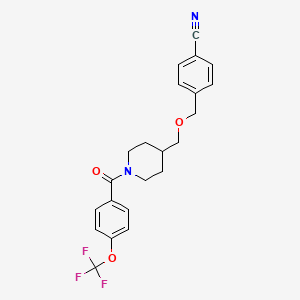

![molecular formula C13H23NO4 B2473685 Racemic-(2R,5R)-Tert-Butyl 2-(Hydroxymethyl)-1-Oxa-7-Azaspiro[4.4]Nonane-7-Carboxylate CAS No. 1446012-37-8](/img/structure/B2473685.png)

Racemic-(2R,5R)-Tert-Butyl 2-(Hydroxymethyl)-1-Oxa-7-Azaspiro[4.4]Nonane-7-Carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Racemic-(2R,5R)-Tert-Butyl 2-(Hydroxymethyl)-1-Oxa-7-Azaspiro[4.4]Nonane-7-Carboxylate is a racemic mixture of enantiomers. Racemates consist of equal amounts of both enantiomers of a chiral molecule. In this case, the compound exhibits chirality due to its asymmetric carbon centers, resulting in two mirror-image forms .

Applications De Recherche Scientifique

Metabolic Analysis

The biotransformation of racemic compounds like terodiline, which possesses structural similarities to the queried compound, indicates the involvement of various cytochrome P-450 enzymes in metabolism. This highlights the intricate metabolic pathways and the stereoselective nature of drug metabolism, contributing to our understanding of drug actions and interactions in biological systems (Lindeke et al., 1987).

Receptor Activity

The study of compounds structurally related to Racemic-(2R,5R)-Tert-Butyl 2-(Hydroxymethyl)-1-Oxa-7-Azaspiro[4.4]Nonane-7-Carboxylate, such as N-[(4-arylpiperazin-1-yl)-alkyl]-2-azaspiro[4.4]nonane derivatives, reveals their influence on serotonin 5-HT1A and 5-HT2A receptor affinities. This suggests potential applications in neuroscience and pharmacology, particularly in the modulation of serotonin receptors (Obniska et al., 2006).

Pharmacodynamic and Pharmacokinetic Analysis

Sec-Butylpropylacetamide, a derivative related to the compound , showcases the importance of stereoselective pharmacodynamic and pharmacokinetic analysis. Such studies are crucial for understanding drug efficacy, safety, and the development of new therapeutics, especially in the context of diseases like epilepsy (Hen et al., 2013).

Catalytic Non-Enzymatic Kinetic Resolution

The compound's potential involvement in catalytic non-enzymatic kinetic resolution signifies its role in the synthesis of chiral compounds. This process is pivotal in the industrial synthesis of enantiomerically pure compounds, underscoring its importance in chemical manufacturing and pharmaceuticals (Pellissier, 2011).

GPR119 Agonist Activity

The design and synthesis of novel 7-azaspiro[3.5]nonane GPR119 agonists, related structurally to the queried compound, show promising results as potent GPR119 agonists. This sheds light on potential therapeutic applications in metabolic disorders, including diabetes (Matsuda et al., 2018).

Toxicity Studies

Investigations into the toxicological aspects of structurally related compounds, such as butylated hydroxytoluene and its derivatives, provide valuable insights into the safety profiles of industrial chemicals and their potential health impacts (Thompson et al., 1989).

Propriétés

IUPAC Name |

tert-butyl (2R,5R)-2-(hydroxymethyl)-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO4/c1-12(2,3)18-11(16)14-7-6-13(9-14)5-4-10(8-15)17-13/h10,15H,4-9H2,1-3H3/t10-,13-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPSXMNITWFXVOJ-ZWNOBZJWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2(C1)CCC(O2)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@]2(C1)CC[C@@H](O2)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

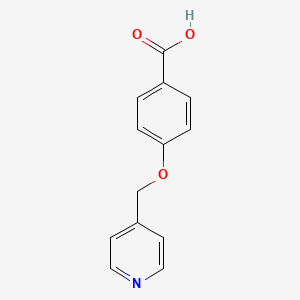

![3-ethyl-1,7-dimethyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2473603.png)

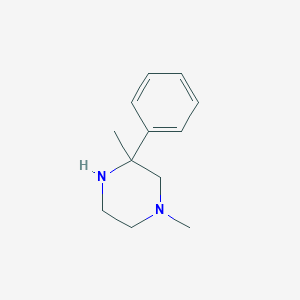

![N-(2,4-dimethylphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2473612.png)

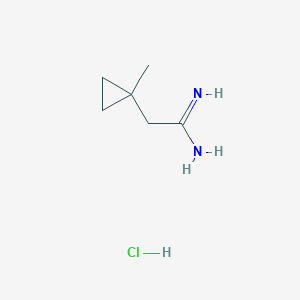

![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(2-{4-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-1-yl}ethyl)acetamide](/img/structure/B2473617.png)

![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4-dimethylbenzenesulfonamide](/img/structure/B2473618.png)

![methyl 5-[(1E)-3-(tert-butoxy)-3-oxoprop-1-en-1-yl]furan-3-carboxylate, E](/img/structure/B2473619.png)

![2-[4-(4-Chlorophenyl)piperazin-1-yl]-5-nitrobenzonitrile](/img/structure/B2473620.png)

![2,2-diphenyl-1-((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2473621.png)

![N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2473623.png)

![N-(3-chloro-4-methoxyphenyl)-2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2473624.png)